4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
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Overview
Description
4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazolidine ring, a hydroxybenzoic acid moiety, and a dimethoxyphenyl group, making it a subject of interest in medicinal chemistry and material science.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Material Science: Used in the synthesis of advanced materials due to its unique structural properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for drug development.
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Polymer Synthesis: Used in the production of specialized polymers with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This step often starts with the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Hydroxybenzoic Acid Moiety: This step involves esterification or amidation reactions to attach the hydroxybenzoic acid group to the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Purification Techniques: Employing advanced purification methods like recrystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the hydroxybenzoic acid moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the thiazolidine ring or benzoic acid.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Halogenated or alkylated derivatives.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent reactions.
Receptor Interaction: Interacts with cellular receptors, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Modulation: Influences the production or scavenging of ROS, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
- 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Uniqueness
- Structural Variations : The position and number of methoxy groups on the phenyl ring can significantly alter the compound’s reactivity and biological activity.
- Functional Groups : The presence of different functional groups (e.g., hydroxyl, carbonyl) provides unique chemical properties and potential applications.
This detailed overview provides a comprehensive understanding of 4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid, covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6S2/c1-25-12-5-3-10(15(9-12)26-2)7-16-17(22)20(19(27)28-16)11-4-6-13(18(23)24)14(21)8-11/h3-9,21H,1-2H3,(H,23,24)/b16-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSOEWGWMBLTBK-APSNUPSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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